molecular formula C16H25ClN4O B5758813 2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride

2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride

Cat. No. B5758813
M. Wt: 324.8 g/mol
InChI Key: JFCJRUHDPDLMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride, also known as BIM-23056, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.

Mechanism of Action

2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride exerts its therapeutic effects through multiple mechanisms of action. It has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, histamine H3 receptors, and adenosine A1 receptors. 2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride also has antioxidant properties and can scavenge free radicals, which contributes to its neuroprotective and cardioprotective effects.
Biochemical and Physiological Effects:
2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride has been shown to have a range of biochemical and physiological effects in various animal models of disease. It can improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. 2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride also has a protective effect on the heart during ischemia-reperfusion injury, reducing the damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target sites. It is also stable and can be stored for long periods without degradation. However, 2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for the study of 2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride. One area of interest is its potential use in the treatment of Alzheimer's disease, where it has shown promising results in animal models. Another area of interest is its potential use in the treatment of cancer, where it has been shown to sensitize cancer cells to chemotherapy. Further studies are also needed to elucidate the precise mechanisms of action of 2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride and to optimize its pharmacological properties for use in clinical trials.
Conclusion:
In conclusion, 2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride is a compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It exerts its effects through multiple mechanisms of action and has been shown to have a range of biochemical and physiological effects in animal models of disease. While there are some limitations to its use in lab experiments, 2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride has several advantages and holds promise for future therapeutic development.

Synthesis Methods

2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-aminobenzimidazole with 1-(2-bromoethyl)piperidine, followed by the reduction of the resulting intermediate with sodium borohydride and the subsequent reaction with 2-chloroethanol hydrochloride. The final product is obtained as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, 2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride has been shown to have a neuroprotective effect and improve cognitive function in animal models of Alzheimer's disease. In oncology, 2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In cardiology, 2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride has been shown to have a protective effect on the heart during ischemia-reperfusion injury.

properties

IUPAC Name

2-[[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]amino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O.ClH/c21-13-8-17-16-18-14-6-2-3-7-15(14)20(16)12-11-19-9-4-1-5-10-19;/h2-3,6-7,21H,1,4-5,8-13H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCJRUHDPDLMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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